molecular formula C8H8FIO B14023623 1-Ethoxy-2-fluoro-3-iodobenzene

1-Ethoxy-2-fluoro-3-iodobenzene

Katalognummer: B14023623
Molekulargewicht: 266.05 g/mol
InChI-Schlüssel: WNEHURCXOPXBGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-2-fluoro-3-iodobenzene is an organic compound with the molecular formula C8H8FIO. It is a derivative of benzene, where the benzene ring is substituted with ethoxy, fluoro, and iodo groups. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-fluoro-3-iodobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactionsThe reaction conditions typically involve the use of strong acids or bases and specific catalysts to facilitate the substitution reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods allow for better control over reaction conditions and improved yields. For instance, microreactor systems can be used to achieve high mass and heat transfer rates, enabling efficient synthesis at lower temperatures compared to batch processes .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethoxy-2-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-2-fluoro-3-iodobenzene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-ethoxy-2-fluoro-3-iodobenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The presence of the ethoxy, fluoro, and iodo groups influences the reactivity and selectivity of the compound in various reactions.

Vergleich Mit ähnlichen Verbindungen

  • 1-Ethoxy-2-fluoro-4-iodobenzene
  • 1-Ethoxy-3-fluoro-2-iodobenzene
  • 1-Ethoxy-4-fluoro-2-iodobenzene

Comparison: 1-Ethoxy-2-fluoro-3-iodobenzene is unique due to the specific positioning of the substituents on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For instance, the presence of the fluoro group in the ortho position relative to the iodo group can influence the compound’s behavior in nucleophilic substitution reactions, making it more or less reactive compared to its isomers .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of complex organic molecules, the study of biochemical processes, and the development of new materials and pharmaceuticals.

Eigenschaften

Molekularformel

C8H8FIO

Molekulargewicht

266.05 g/mol

IUPAC-Name

1-ethoxy-2-fluoro-3-iodobenzene

InChI

InChI=1S/C8H8FIO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2H2,1H3

InChI-Schlüssel

WNEHURCXOPXBGJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=CC=C1)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.